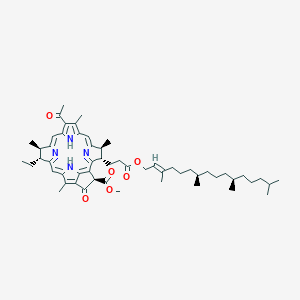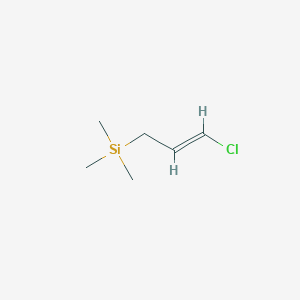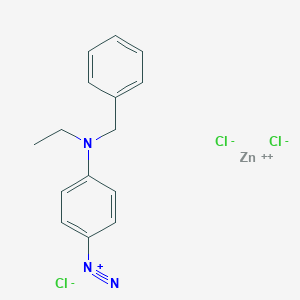
3-(三甲基硅基)吡啶
描述
3-(Trimethylsilyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trimethylsilyl group attached to the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in organic synthesis, due to its unique structural properties.
科学研究应用
3-(Trimethylsilyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: 3-(Trimethylsilyl)pyridine is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
生化分析
Biochemical Properties
3-(Trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of proteomics and metabolomics. It interacts with various enzymes, proteins, and other biomolecules, often serving as a derivatizing agent to enhance the volatility and detectability of compounds in gas chromatography-mass spectrometry (GC-MS) analyses . The trimethylsilyl group in 3-(Trimethylsilyl)pyridine can form stable bonds with hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups during chemical reactions . This interaction is crucial for the accurate analysis of complex biological samples.
Cellular Effects
3-(Trimethylsilyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within cells . By modifying the functional groups of biomolecules, 3-(Trimethylsilyl)pyridine can alter their interactions and functions, leading to changes in cellular processes. For instance, it can impact the phosphorylation status of proteins, thereby influencing signal transduction pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 3-(Trimethylsilyl)pyridine involves its ability to form covalent bonds with specific functional groups on biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction . For example, by binding to the active site of an enzyme, 3-(Trimethylsilyl)pyridine can inhibit its activity, thereby modulating metabolic pathways and cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trimethylsilyl)pyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 3-(Trimethylsilyl)pyridine has been shown to affect cellular functions, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 3-(Trimethylsilyl)pyridine vary with different dosages in animal models. At low doses, it can act as a protective agent for specific functional groups, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that high doses of 3-(Trimethylsilyl)pyridine can lead to cellular toxicity, including oxidative stress and apoptosis . Therefore, careful dosage optimization is essential for its use in biochemical and pharmacological studies.
Metabolic Pathways
3-(Trimethylsilyl)pyridine is involved in various metabolic pathways, particularly those related to the metabolism of pyridine derivatives . It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . The presence of the trimethylsilyl group can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Trimethylsilyl)pyridine is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 3-(Trimethylsilyl)pyridine is also affected by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-(Trimethylsilyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . The localization of 3-(Trimethylsilyl)pyridine is crucial for its function, as it determines the specific biomolecules and pathways it interacts with.
准备方法
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 3-(Trimethylsilyl)pyridine often involves large-scale reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-(Trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of 3-(Trimethylsilyl)pyridine can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized pyridine derivatives, and reduced pyridine compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 4-(Trimethylsilyl)pyridine
- 3-(Trimethylsilyl)ethynylpyridine
Comparison
Compared to its analogs, 3-(Trimethylsilyl)pyridine is unique due to the position of the trimethylsilyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of these compounds.
属性
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?
A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)








